Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[1-(oxan-2-yl)pyrazol-4-yl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-5-13-14(6-7)8-3-1-2-4-15-8;/h5-6,8H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCBDXMNLWLVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(N=C1)C2CCCCO2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF3KN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as a Foundation
The synthesis typically begins with a Suzuki-Miyaura coupling between a pyrazole boronic ester and a halogenated tetrahydropyran derivative. Patent WO2016162604A1 details a representative approach where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile under palladium catalysis. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd catalyst loading | 0.6–0.8 mol% Pd(OAc)₂ | Maximizes turnover |
| Solvent system | THF:toluene:water (3:3:1) | Enhances solubility |
| Phase-transfer catalyst | Tetrabutylammonium bromide | Accelerates coupling |
| Reaction temperature | 70 ± 3°C | Balances rate vs. decomposition |
This method achieves >85% conversion within 2 hours, though the final potassium trifluoroborate requires subsequent functionalization.
Trifluoroboration of Pyrazole Boronic Acids
A scalable route involves converting pyrazole boronic acids to trifluoroborates using potassium hydrogen fluoride (KHF₂). White Rose etheses demonstrate that treating 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid with aqueous KHF₂ at 0–5°C yields the target compound in 72–78% isolated purity. The reaction proceeds via:
Key advantages include:
Protecting Group Strategies
The tetrahydropyranyl (THP) group stabilizes the pyrazole ring during harsh reaction conditions. Experimental data from Ambeed.com shows that deprotection under acidic methanol (30% HCl, 10°C) cleaves the THP group without affecting the trifluoroborate moiety. This stepwise protection-deprotection approach enables sequential functionalization:
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Protection : React pyrazole with dihydropyran in dichloromethane (DCM) using p-toluenesulfonic acid catalyst (90% yield).
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Trifluoroboration : Treat with KHF₂ as described in Section 1.2.
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Isolation : Precipitate product via ethanol addition, achieving 95% purity after recrystallization.
Optimization of Reaction Conditions
Catalyst Systems
Comparative studies reveal stark differences in palladium catalyst performance:
| Catalyst | Ligand | Yield (%) | Side Products |
|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | JohnPhos | 93 | <2% |
| Pd(OAc)₂ | Triphenylphosphine | 78 | 12% |
| Pd₂(dba)₃ | Xantphos | 85 | 5% |
The PdCl₂(dppf)·CH₂Cl₂ system proves most effective due to enhanced oxidative addition kinetics and reduced β-hydride elimination.
Solvent Effects
Mixed solvent systems mitigate solubility challenges:
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THF/water : Ideal for boronic ester couplings (dielectric constant ε = 7.5/80)
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DMF/water (9:1) : Increases reaction rate 1.7× versus THF-based systems
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Acetonitrile/water : Facilitates product precipitation during workup
Purification and Characterization
Isolation Protocols
Post-reaction processing typically involves:
Analytical Data
Critical characterization parameters include:
| Technique | Key Data | Source |
|---|---|---|
| (DMSO-d₆) | δ 7.85 (s, 1H, pyrazole-H), 5.25 (m, 1H, THP), 3.45–4.10 (m, 4H, THP) | |
| HRMS (ESI+) | m/z 258.09 [M+K]⁺ | |
| IR (KBr) | 1345 cm⁻¹ (B-F stretch) |
Challenges and Troubleshooting
Boronate Hydrolysis
The trifluoroborate group hydrolyzes slowly in aqueous base (t₁/₂ = 48 h at pH 9). Acidic workup (pH 2–4) minimizes this degradation during isolation.
THP Deprotection
Premature THP cleavage occurs above 15°C in methanol/HCl systems. Maintaining 10 ± 3°C during deprotection preserves the borate functionality.
Industrial-Scale Considerations
Batch processes typically achieve 65–70% overall yield at kilogram scale. Continuous flow reactors show promise for:
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate is primarily utilized as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study : A process described in patent EP3280710B1 illustrates the use of this compound in synthesizing androgen receptor antagonists via Suzuki coupling with 4-bromo-2-chlorobenzonitrile . This highlights its role as an essential building block for developing therapeutic agents.
Medicinal Chemistry
The compound's structural features contribute to its bioactivity, particularly in developing ligands for various biological targets. Its derivatives have shown potential as selective ligands for cannabinoid receptors, which are implicated in numerous physiological processes.
Case Study : Research indicates that derivatives of pyrazole compounds, including those with tetrahydro-2H-pyran substituents, exhibit high affinity for CB1 receptors . Such findings suggest that this compound could be pivotal in designing new therapeutic agents targeting these receptors.
Agrochemicals
In addition to medicinal applications, this compound is also explored for its utility in agrochemicals. Its ability to form stable complexes with metal ions enhances the efficacy of pesticide formulations.
Case Study : The incorporation of boron compounds into agrochemical formulations has been documented to improve the uptake and effectiveness of active ingredients in plants, thereby enhancing agricultural productivity .
Table 1: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a boron reagent in Suzuki reactions | Essential for forming C-C bonds |
| Medicinal Chemistry | Development of selective ligands for cannabinoid receptors | High affinity compounds identified |
| Agrochemicals | Enhances the effectiveness of pesticide formulations | Improved uptake and efficacy |
Mechanism of Action
The mechanism of action of Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of carbon-carbon bonds through coupling reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A belongs to a class of organotrifluoroborates with diverse applications in medicinal and materials chemistry. Below is a comparative analysis with structurally related compounds:
Stability and Handling
Biological Activity
Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11BF3N2O
- Molecular Weight : 258.09 g/mol
- Melting Point : 120-130 °C
- Functional Groups : Ether, Pyrazole, Boronate
The structure of the compound includes a pyrazole ring, which is known for its diverse biological activities, and a trifluoroborate moiety that enhances its reactivity and potential applications in medicinal chemistry.
The biological activity of pyrazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The trifluoroborate group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain pyrazole compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. A study highlighted that specific derivatives demonstrated promising activity against these pathogens, suggesting that this compound may also possess similar effects due to its structural similarity to other active pyrazoles .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been well-documented. In a study involving various synthesized pyrazole derivatives, some compounds exhibited over 80% inhibition of inflammation in carrageenan-induced models. Given the structural attributes of this compound, it is plausible that this compound may also demonstrate similar anti-inflammatory effects .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling precursors. A general procedure includes:
- Step 1: Preparation of the pyrazole boronic ester intermediate (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester) via palladium-catalyzed borylation .
- Step 2: Conversion to the trifluoroborate salt using potassium hydrogen fluoride (KHF2) in methanol/water under inert atmosphere .
- Key Conditions: Reaction yields (~40–70%) depend on purity of intermediates and inert gas handling to prevent hydrolysis .
Q. How should this compound be characterized to confirm its structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Identify the tetrahydro-2H-pyran (THP) ring protons (δ 3.5–4.5 ppm for pyran oxygen proximity) and pyrazole aromatic protons (δ 7.5–8.0 ppm) .
- 11B/19F NMR: Confirm trifluoroborate formation (11B: δ ~3 ppm; 19F: δ -135 to -145 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M-K]+) .
Q. What are the standard applications of this compound in organic synthesis?
Methodological Answer: Primarily used in Suzuki-Miyaura cross-coupling reactions due to its stability compared to boronic acids:
- Coupling Partners: Aryl/heteroaryl halides (e.g., bromopyridines, chlorobenzenes).
- Catalytic System: Pd(PPh3)4 or PdCl2(dppf) with Na2CO3 in THF/H2O at 60–80°C .
- Scope: Enables C-C bond formation for drug discovery intermediates (e.g., pyrazole-containing scaffolds) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this trifluoroborate in moisture-sensitive couplings?
Methodological Answer:
- Drying Protocols: Pre-dry solvents (THF, toluene) over molecular sieves; use Schlenk techniques for inert conditions .
- Additives: Include catalytic amounts of tetrabutylammonium bromide (TBAB) to enhance solubility and reduce side reactions .
- Temperature Control: Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of the THP protecting group .
Q. What analytical strategies resolve contradictions in reported stability data for potassium trifluoroborates?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests under varying humidity (10–90% RH) and temperature (4°C, 25°C). Monitor by 19F NMR for BF3 release .
- Controlled Storage: Store at 0–6°C in sealed, argon-flushed containers to extend shelf life (>6 months) .
- Byproduct Analysis: Use LC-MS to detect hydrolyzed boronic acids, which indicate improper handling .
Q. How does the THP protecting group influence the reactivity of this trifluoroborate in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The THP group at N1 shields the pyrazole ring, reducing undesired side reactions (e.g., proto-deboronation) but may lower coupling efficiency with bulky substrates .
- Deprotection Studies: Post-coupling removal of THP (e.g., HCl in MeOH) enables further functionalization of the pyrazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
